Cyproheptadine Hydrochloride

説明

Historical Context of Cyproheptadine (B85728) Discovery and Early Research

Cyproheptadine was first patented in 1959 and introduced for medical use in 1961. wikipedia.org It was developed by Merck & Co., Inc. and emerged as a first-generation H1-antihistamine. patsnap.comnih.gov Early research quickly established that its activity was not limited to histamine (B1213489) antagonism. Scientists identified that the compound also possessed significant anticholinergic (muscarinic receptor antagonist) and, notably, antiserotonergic properties. nih.govwikipedia.org This dual antagonism of histamine and serotonin (B10506) receptors was a distinguishing feature compared to other antihistamines of its time. nih.gov The initial clinical applications were focused on treating allergic conditions such as hay fever, allergic rhinitis, conjunctivitis, urticaria, and pruritic skin disorders. wikipedia.orgnih.govfda.gov The sesquihydrate form of cyproheptadine hydrochloride, C21H21N·HCl·1½H2O, became the standard for oral administration formulations. fda.gov

Evolution of Research Perspectives on this compound Sesquihydrate

The understanding of this compound sesquihydrate has evolved considerably since its initial classification. The recognition of its potent antiserotonergic effects opened new avenues of research beyond allergology. nih.gov Researchers began investigating its impact on serotonin-mediated physiological processes. A key development was the observation of its orexigenic effect, or appetite stimulation, which was linked to its antagonism of serotonin receptors in the hypothalamus. taylorandfrancis.comdrugbank.com This led to extensive studies on its use for appetite stimulation in various underweight populations. taylorandfrancis.comnih.gov

Further research solidified its identity as a potent competitive antagonist at both H1 histamine and 5-HT2A serotonin receptors. nih.govnih.govdrugbank.com This dual action prompted investigations into its efficacy for the preventive treatment of vascular and migraine headaches. nih.govclevelandclinic.org Studies showed a significant reduction in migraine frequency in patients treated with the compound. wikipedia.org The evolution of research also saw its exploration for off-label applications, most notably in the management of serotonin syndrome, a condition caused by excessive serotonergic activity. nih.govdrugbank.com Its ability to block serotonin receptors made it a candidate for mitigating this potentially life-threatening condition. drugbank.com

Current Research Landscape and Emerging Areas for this compound Sesquihydrate

The current research landscape for this compound sesquihydrate is diverse, exploring its potential in novel therapeutic areas. One emerging field is oncology, with recent in-vitro studies investigating its use as a repurposed drug for gastric cancer. patsnap.com This research suggests that cyproheptadine can induce apoptosis (programmed cell death) in cancer cells, highlighting a new potential application. patsnap.com

In the realm of psychiatry and neurology, cyproheptadine continues to be a subject of study. It has been investigated for its potential to reduce sexual dysfunction induced by selective serotonin reuptake inhibitors (SSRIs) and for the treatment of post-traumatic stress disorder. wikipedia.org There is also ongoing research into its use for improving eating habits in children with pediatric feeding disorders. patsnap.com

Furthermore, its interaction with serotonergic psychedelics has been explored. Studies have examined its use as a "trip killer" to counteract the effects of substances like dimethyltryptamine (DMT), though results have been inconclusive and sometimes contradictory. wikipedia.org The compound's potential as a calcium channel blocker is another characteristic that informs current research, adding to its complex pharmacological profile. nih.gov

Significance of Investigating this compound Sesquihydrate in Contemporary Pharmacology

The continued investigation of this compound sesquihydrate holds significant value in contemporary pharmacology. Its well-established dual antagonism of histamine and serotonin receptors makes it a valuable tool for studying the roles of these neurotransmitters in various physiological and pathological processes. nih.govdrugbank.com Its ability to interact with multiple receptor types, including histaminergic, serotonergic, and muscarinic receptors, provides a unique model for understanding drug-receptor interactions and polypharmacology. nih.gov

The exploration of cyproheptadine for new uses, such as in cancer therapy and managing side effects of other medications, exemplifies the important field of drug repurposing. patsnap.com Studying its off-label applications, from appetite stimulation to serotonin syndrome, provides critical insights that can lead to new, evidence-based therapeutic strategies. drugbank.comnih.gov As researchers continue to uncover the nuances of its mechanism of action, this compound sesquihydrate remains a relevant and important compound for pharmacological research and potential future therapeutic developments.

Interactive Data Tables

Table 1: Chemical and Pharmacological Properties of Cyproheptadine A summary of key identifiers and characteristics of the compound.

| Property | Value |

| IUPAC Name | 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine |

| Molecular Formula (Anhydrous) | C21H21N |

| Primary Mechanisms | H1-Receptor Antagonist, Serotonin (5-HT2) Receptor Antagonist |

| Other Actions | Anticholinergic, Calcium-Channel Blocker |

Table 2: Timeline of Key Research Developments for Cyproheptadine An overview of the evolution of scientific focus on the compound.

| Year | Development | Significance |

| 1959 | Patented | Marks the official discovery of the compound. wikipedia.org |

| 1961 | Introduced for Medical Use | Begins its clinical history as a first-generation antihistamine. wikipedia.org |

| 1960s | Orexigenic Effect Observed | Early research identifies its appetite-stimulating properties, expanding its potential use. nih.govnih.gov |

| 2013 | Migraine Prophylaxis Study | A study highlights its effectiveness in dramatically reducing migraine frequency. wikipedia.org |

| 2023-2025 | Cancer Research Emerges | In-vitro studies explore its potential as a repurposed drug for inducing apoptosis in gastric cancer cells. patsnap.com |

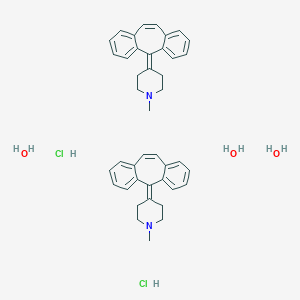

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMVNZLARAEGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042586 | |

| Record name | Cyproheptadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

969-33-5, 41354-29-4 | |

| Record name | Cyproheptadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=969-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproheptadine hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cyproheptadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyproheptadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyproheptadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyproheptadine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROHEPTADINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9323MCT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Structural Investigations of Cyproheptadine Hydrochloride Sesquihydrate

Structural Characterization and Analysis

Confirmation of Sesquihydrate Form via X-ray Diffraction and Thermogravimetric Analysis

The term "sesquihydrate" indicates that the crystal lattice of the compound incorporates one and a half molecules of water for every molecule of cyproheptadine (B85728) hydrochloride. chemicalbook.comsigmaaldrich.com This specific hydration state is confirmed through instrumental analysis.

Thermogravimetric Analysis (TGA) is a key technique used to determine the water content. In a TGA experiment, the sample is heated at a controlled rate, and its mass is continuously monitored. For cyproheptadine hydrochloride sesquihydrate, a specific mass loss corresponding to the evaporation of the water molecules would be observed. A study performing loss on drying analysis, a technique related to TGA, found a water content of 7.0–9.0%, which is consistent with the theoretical water content of the sesquihydrate form. nihs.go.jp Another analysis reported a water content of 7.6% as determined by Karl Fischer titration, further confirming the sesquihydrate nature. lgcstandards.com

X-ray Diffraction (XRD) provides definitive confirmation of the crystalline structure. The powder XRD pattern of the sesquihydrate form is unique and acts as a fingerprint, distinguishing it from anhydrous (water-free) or other hydrated forms. The specific arrangement of the this compound and water molecules in the crystal lattice results in a characteristic diffraction pattern with peaks at specific angles. govinfo.gov

Spectroscopic Characterization in Research: UV, IR, MS, and NMR Applications

Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural details of this compound sesquihydrate.

Ultraviolet (UV) Spectroscopy: In research settings, the UV absorption spectrum of this compound in acidic solutions is used for identification. It typically exhibits two main absorption maxima. researchgate.net

| Solvent | λmax 1 | λmax 2 |

| 0.1N H₂SO₄ | 224 nm | 285 nm |

| Methanol (B129727) | 224 nm | 283 nm |

| Data sourced from analytical profiles of cyproheptadine. researchgate.net |

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within the molecule. The spectrum shows characteristic absorption bands corresponding to the vibrations of specific chemical bonds. nih.gov

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 cm⁻¹ | Aromatic C-H stretch |

| ~2950 cm⁻¹ | Aliphatic C-H stretch |

| ~1600 cm⁻¹ | C=C stretching (aromatic rings) |

| ~750-800 cm⁻¹ | C-H bending (out-of-plane) |

| This table presents a summary of key vibrational bands. researchgate.netresearchgate.net |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns. researchgate.net In low-resolution mass spectrometry, the molecular ion (M+) peak for the free base (cyproheptadine) is observed at a mass-to-charge ratio (m/z) of 287. researchgate.netnist.gov High-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used for the quantification of cyproheptadine in various samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. An analytical profile of cyproheptadine identified a characteristic singlet at a chemical shift (δ) of 2.1 ppm, which is assigned to the protons of the N-CH₃ group. researchgate.net Other signals in the spectrum correspond to the protons of the piperidine (B6355638) ring and the aromatic phenyl rings. researchgate.net More advanced NMR studies have investigated the compound's conformational flexibility in solution. nih.gov These studies have shown that in a chloroform (B151607) solution, this compound exists as two distinct conformational forms in an approximate 1:4 ratio. nih.gov The major conformer was identified as being similar to the form observed in the solid-state X-ray crystal structure. nih.gov

| Chemical Shift (δ) | Assignment |

| 2.1 ppm | Singlet, N-CH₃ protons |

| 2.2-3.0 ppm | Multiplet, Piperidine ring protons |

| 6.87 ppm | Singlet, C10 and C11 vinyl protons |

| 7.23 ppm | Multiplet, Aromatic phenyl ring protons |

| ¹H NMR data obtained in CDCl₃. researchgate.net |

Crystallographic Studies and Polymorphism Investigations

Crystallographic Studies: The three-dimensional arrangement of atoms in the solid state has been determined through single-crystal X-ray crystallography. These studies confirm the molecular geometry and the packing of molecules within the crystal lattice, including the positions of the water molecules and the chloride ion. The more populated conformer identified in NMR studies corresponds well with the form seen in the X-ray crystal structure of the compound. nih.gov

Polymorphism Investigations: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. researchgate.net Different polymorphs of a compound are chemically identical but have different physical properties. Research has shown that cyproheptadine can exhibit polymorphism depending on the crystallization conditions. researchgate.net A study investigating the effect of different solvents and processing conditions (such as room temperature, low-temperature cooling, and deep freezing) on the crystallization of cyproheptadine found that different crystal habits could be obtained. researchgate.net These different crystalline forms were analyzed using FT-IR spectroscopy, which showed variations in the spectra, indicating the presence of different polymorphs. researchgate.netresearchgate.net

Pharmacological Mechanisms of Action of Cyproheptadine Hydrochloride Sesquihydrate

Receptor Antagonism and Binding Dynamics

The primary mechanism of action for cyproheptadine (B85728) hydrochloride sesquihydrate is its competitive antagonism at histamine (B1213489) and serotonin (B10506) receptors. nih.govdrugbank.com This dual antagonism is relatively uncommon among first-generation antihistamines and is responsible for its distinct range of clinical applications. nih.gov The molecule's structure allows it to fit into the binding pockets of these different receptors, effectively blocking their activation. nih.gov

As an antihistamine, cyproheptadine hydrochloride sesquihydrate is a potent and competitive antagonist of the Histamine H1 receptor. nih.govdrugbank.comutah.edu Histamine H1 receptors are integral to the allergic response, and their activation by histamine leads to symptoms such as itching, vasodilation (widening of blood vessels), and increased vascular permeability. patsnap.com By blocking these receptors, cyproheptadine prevents histamine from binding and initiating this inflammatory cascade. patsnap.comnih.gov

Competitive binding assays confirm that cyproheptadine competes directly with histamine for H1 receptor sites. rxlist.comfda.gov This competitive interaction is the basis of its antihistaminic effects. drugbank.comnih.gov Efficacy studies have demonstrated its effectiveness in treating a variety of allergic conditions, including perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis. fda.govutah.edu A multicenter, randomized, double-blind, placebo-controlled study, while focused on appetite, underscored the clinical activity of the compound, which is mediated by its antihistaminic and antiserotonergic properties. nih.gov

Table 1: Efficacy of Cyproheptadine in a Placebo-Controlled Study

Note: Specific IC50 values for individual subtypes are not detailed in the provided sources, but non-selective 5-HT2 affinity is reported. selleckchem.comselleckchem.com

The antagonism of the 5-HT2B receptor by cyproheptadine has been a subject of significant research, particularly in the context of drug-induced cardiac valvulopathy. nih.govvub.beActivation of the 5-HT2B receptor by certain drugs, such as the dopamine agonist pergolide, has been linked to the development of myxoid thickening of heart valves and subsequent regurgitation. nih.govsemanticscholar.org A key study investigated whether cyproheptadine's 5-HT2B antagonist properties could prevent this adverse effect in an animal model. nih.govvub.beIn this research, rats treated with pergolide developed significant aortic regurgitation and valvular thickening. nih.govHowever, when cyproheptadine was administered concurrently with pergolide, it prevented the development of these valvular abnormalities. nih.govvub.besigmaaldrich.comHistopathological examination revealed that the valves of pergolide-treated animals had more 5-HT2B receptor-positive cells, an effect that was mitigated by cyproheptadine. nih.govvub.beThese findings suggest that the 5-HT2B receptor antagonism by cyproheptadine confers a protective effect against this specific form of drug-induced cardiac damage. nih.gov

Serotonin Receptor Antagonism

Role in Serotonin-Mediated Physiological Processes

Cyproheptadine is a potent serotonin antagonist, a key feature that distinguishes it from many other first-generation antihistamines. nih.gov This activity is central to its role in various physiological processes regulated by serotonin (also known as 5-hydroxytryptamine or 5-HT). The compound appears to exert its effects by competitively blocking serotonin from binding to its receptor sites. rxlist.comdrugbank.com

Research has demonstrated that cyproheptadine has a strong affinity for 5-HT2 receptors, with a non-selective antagonist profile and an IC50 of 0.6 nM for the 5-HT2 receptor. selleckchem.com It specifically acts as an antagonist at 5-HT2A and 5-HT2C receptors. patsnap.com This antagonism is implicated in its ability to stimulate appetite, as serotonin plays a role in the hypothalamic control of satiety. patsnap.comdrugbank.com By blocking these receptors, cyproheptadine can interfere with the signaling pathways that regulate food intake. patsnap.com

Furthermore, its anti-serotonergic action is crucial for its off-label use in managing serotonin syndrome, a condition of excessive serotonergic activity in the nervous system. patsnap.comutah.edu The overstimulation of 5-HT1A and 5-HT2A receptors is associated with the development of this syndrome. utah.edu Cyproheptadine's ability to nonspecifically antagonize both 5-HT1A and 5-HT2A receptors allows it to mitigate the effects of excess serotonin. utah.edu Studies have reported the resolution of clinical signs of serotonin syndrome in patients following the administration of cyproheptadine. nih.govnih.gov

Table 1: Serotonergic Receptor Activity of Cyproheptadine

| Receptor Subtype | Activity | Implicated Physiological Process |

|---|---|---|

| 5-HT2 | Potent Antagonist (IC50 = 0.6 nM) selleckchem.com | General Serotonin Blockade |

| 5-HT2A | Antagonist patsnap.comutah.edu | Appetite Regulation, Serotonin Syndrome |

| 5-HT2C | Antagonist patsnap.com | Appetite Regulation |

| 5-HT1A | Antagonist utah.edu | Serotonin Syndrome |

Anticholinergic Activity and Muscarinic Receptor Modulation

In addition to its effects on serotonin and histamine receptors, this compound sesquihydrate possesses significant anticholinergic properties. patsnap.comfda.gov This activity results from its ability to act as an antagonist at muscarinic acetylcholine receptors. patsnap.com

Studies have been conducted to determine the affinity of cyproheptadine for various muscarinic receptor subtypes. In vitro functional experiments have shown that cyproheptadine displays a high affinity for M1, M2, and M3 muscarinic receptor subtypes. nih.gov Notably, the research indicated that the compound does not discriminate between these subtypes, exhibiting a similar affinity across all three (pA2 = 7.99-8.02). nih.gov This non-selective blockade of muscarinic receptors is responsible for its characteristic anticholinergic effects. patsnap.com The interaction of cyproheptadine with cholinergic receptors, specifically CHRM1, CHRM2, and CHRM3, is a key component of its pharmacological profile. maayanlab.cloud

Other Pharmacological Targets and Inhibitory Activities

Beyond its well-established antihistaminic, antiserotonergic, and anticholinergic actions, cyproheptadine interacts with other significant pharmacological targets.

SETD7/9 Methyltransferase Inhibition

Recent research has identified cyproheptadine as an inhibitor of the SET domain-containing lysine methyltransferase 7/9 (SETD7/9). selleckchem.comnih.gov SETD7/9 is a histone methyltransferase that also methylates non-histone proteins, including the estrogen receptor α (ERα), a key factor in the progression of certain breast cancers. nih.gov

In a high-throughput screening, cyproheptadine was identified as a novel inhibitor of SETD7/9. nih.govnih.gov Kinetic and X-ray crystallographic analyses have revealed the mechanism of this inhibition. Cyproheptadine binds within the substrate-binding pocket of the SETD7/9 enzyme, where it competes with the methyl group acceptor, thereby inhibiting the enzyme's activity. nih.govsemanticscholar.org The IC50 for this inhibition was determined to be 1.0 μM. researchgate.net This inhibitory action on SETD7/9 has been shown to decrease the expression and transcriptional activity of ERα in human breast cancer cells, leading to the inhibition of estrogen-dependent cell growth. nih.gov

Modulation of Potassium Currents in Neurons

Cyproheptadine has been shown to modulate the activity of voltage-gated potassium (K+) channels in neurons, an action independent of its effects on histamine and serotonin receptors. nih.govplos.org Specifically, it enhances the delayed rectifier outward K+ current (IK) in mouse cortical neurons. nih.govnih.gov

This modulation is not a direct blockade but rather occurs through a complex intracellular signaling pathway. The evidence suggests that cyproheptadine binds to the sigma-1 receptor, which then, via a Gi-protein pathway, modulates the activity of protein kinase A (PKA) to increase the IK. nih.govplos.org This effect was observed with both intracellular and extracellular application of the compound. plos.org By increasing the excitability of neurons in the medial prefrontal cortex, this modulation of TEA-sensitive IK channels and other potassium channels may contribute to some of the compound's neurological effects. nih.gov

Calcium-Channel Blocking Actions

Cyproheptadine also functions as a calcium-channel blocker. nih.gov This action has been demonstrated in vascular smooth muscle, particularly in the canine basilar artery. nih.gov

Research has shown that cyproheptadine is equipotent in blocking contractions of the basilar artery induced by various agents, including serotonin, norepinephrine, potassium, and calcium itself. The IC50 for this blocking action was found to be between 41 to 45 nM. nih.gov This suggests that the primary mechanism for preventing these contractions is the antagonism of calcium channels, rather than specific antagonism of serotonin or norepinephrine receptors in this context. This calcium-channel blocking property is considered a unique aspect of its pharmacology among drugs used for migraine prophylaxis. nih.gov

Table 2: Summary of Other Pharmacological Targets

| Target | Action | Mechanism | Key Finding |

|---|---|---|---|

| SETD7/9 Methyltransferase | Inhibition nih.gov | Competes with methyl group acceptor in the substrate-binding pocket. nih.govsemanticscholar.org | IC50 = 1.0 μM researchgate.net |

| Potassium Channels | Modulation (Enhances IK) nih.govnih.gov | Acts via sigma-1 receptor and PKA signaling pathway. nih.govplos.org | Increases excitability of cortical neurons. nih.gov |

| Calcium Channels | Blockade/Antagonism nih.govnih.gov | Prevents induced contractions in vascular smooth muscle. nih.gov | IC50 = 41 to 45 nM for blocking canine basilar artery contractions. nih.gov |

Preclinical Research and Experimental Models

In Vitro Studies

Cyproheptadine (B85728) hydrochloride sesquihydrate has demonstrated notable effects on the viability and proliferation of various cancer cell lines in laboratory settings. Studies have shown that it can reduce the viability of multiple myeloma and leukemia cell lines in a time- and dose-dependent manner. researchgate.netmedchemexpress.com Specifically, concentrations ranging from 5 to 30 μM were effective in diminishing the viability of these hematological cancer cells over 24 to 72 hours. medchemexpress.com

In solid tumors, cyproheptadine has also shown potent inhibitory effects. Research on human hepatocellular carcinoma (HCC) cell lines, such as HepG2 and Huh-7, revealed that cyproheptadine significantly inhibits their proliferation, while exhibiting minimal toxicity towards normal hepatocytes. nih.govnih.govspringermedizin.de Similar anti-proliferative activities have been observed in bladder cancer cell lines, where a concentration of 50 μM for 24 hours was sufficient to inhibit cell growth. medchemexpress.com Furthermore, studies on lung cancer have shown that cyproheptadine possesses potent cytotoxic effects against different lung cancer cell lines, including Lewis Lung Carcinoma (LLC1) and A549 cells, inhibiting their growth, migration, and invasion. medchemexpress.comnih.govnih.gov In glioblastoma C6 cells, cyproheptadine has been found to inhibit cell proliferation at concentrations between 62.5 and 95 μM over 24 to 72 hours. medchemexpress.com

| Cell Line Type | Specific Cell Lines | Observed Effect | Effective Concentration Range |

|---|---|---|---|

| Myeloma & Leukemia | Not Specified | Reduced cell viability | 5-30 μM medchemexpress.com |

| Hepatocellular Carcinoma | HepG2, Huh-7 | Inhibited proliferation | Not Specified nih.govnih.gov |

| Glioblastoma | C6 | Inhibited proliferation | 62.5-95 μM medchemexpress.com |

| Bladder Cancer | Not Specified | Inhibited proliferation | 50 μM medchemexpress.com |

| Lung Cancer | LLC1, A549 | Inhibited growth, migration, and invasion | 20-30 μM medchemexpress.com |

Beyond inhibiting proliferation, cyproheptadine actively induces programmed cell death (apoptosis) and causes cell cycle arrest in various cancer cells. nih.govresearchgate.net In hepatocellular carcinoma cells, it was found to arrest the cell cycle, and in the Huh-7 cell line, it specifically increased the percentage of cells in the sub-G1 population, which is indicative of apoptosis. nih.gov This was further supported by an increase in annexin (B1180172) V staining and elevated levels of PARP and its cleaved form, which are markers of apoptosis. nih.gov

Similarly, in bladder cancer cells, cyproheptadine treatment leads to cell cycle arrest in the G1 phase, which is followed by apoptosis and necrosis. medchemexpress.com Studies on C6 glioblastoma cells also demonstrated a dose-dependent increase in apoptosis following treatment with cyproheptadine, as confirmed by Annexin V and caspase 3 assays. nih.gov This induction of apoptosis is a key mechanism behind its anti-tumor properties observed in vitro. nih.govresearchgate.net

In C6 glioblastoma cells, a specific mechanism of action for cyproheptadine has been identified involving the cellular redox environment and a key regulatory protein. nih.gov Research has shown that cyproheptadine disrupts the thiol/disulfide balance within these cells, leading to a drop in thiol and disulfide content. nih.govresearchgate.net This disruption contributes to the induction of apoptosis. nih.govresearchgate.net

Concurrently, cyproheptadine treatment leads to a dose-dependent increase in the protein levels of Sirtuin 1 (SIRT1). nih.govresearchgate.net The enhancement of SIRT1, a protein involved in cellular regulation, alongside the disruption of the thiol/disulfide homeostasis, suggests a multi-faceted mechanism by which cyproheptadine exerts its anti-cancer effects in this cell type. nih.govresearchgate.net These actions are also associated with a decrease in inflammatory proteins. nih.gov

The anti-proliferative effect of cyproheptadine in hepatocellular carcinoma (HCC) cells is linked to the activation of specific signaling pathways. nih.govnih.gov Studies have demonstrated that cyproheptadine-mediated cell cycle arrest is dependent on the activation of p38 MAP kinase in HepG2 cells. nih.govnih.gov In Huh-7 cells, the cell cycle arrest involves the activation of both p38 MAP kinase and CHK2. nih.gov

Treatment of both HepG2 and Huh-7 cell lines with cyproheptadine resulted in a marked increase in the phosphorylated form of p38 MAPK after just one hour. researchgate.net This activation of p38 MAPK signaling is considered a common pathway through which cyproheptadine up-regulates cell cycle regulatory proteins such as HBP1, p16INK4A, and p27, ultimately leading to the suppression of HCC cell proliferation. nih.govuni.lu

In the realm of neuropharmacology, cyproheptadine has been shown to modulate neuronal excitability. Studies using mouse cortical neurons have revealed that cyproheptadine enhances the delayed rectifier outward potassium current (IK) in a concentration-dependent manner, with effects observed from 20 nM to 20 µM. medchemexpress.complos.org This action is mediated through a sigma-1 receptor-mediated protein kinase A pathway. nih.govnih.gov

In current-clamped pyramidal neurons from mouse medial prefrontal cortex slices, a 10 µM concentration of cyproheptadine was found to significantly increase excitability. medchemexpress.comnih.govnih.gov This was characterized by several key changes:

A reduction in the current density required to generate action potentials. medchemexpress.comnih.gov

An increase in the instantaneous frequency of action potentials evoked by a depolarizing current. nih.gov

Depolarization of the resting membrane potential. medchemexpress.comnih.gov

A decrease in the delay time to elicit an action potential. medchemexpress.comnih.gov

A reduction in the spike threshold potential. medchemexpress.comnih.gov

These findings suggest that cyproheptadine's influence on ion channels can significantly alter neuronal activity. nih.gov

| Parameter | Effect |

|---|---|

| Current Density for Action Potential | Reduced medchemexpress.comnih.gov |

| Instantaneous Firing Frequency | Increased nih.gov |

| Resting Membrane Potential | Depolarized medchemexpress.comnih.gov |

| Action Potential Delay Time | Decreased medchemexpress.comnih.gov |

| Spike Threshold Potential | Reduced medchemexpress.comnih.gov |

Cyproheptadine is recognized as a potent competitive antagonist at both serotonin (B10506) and histamine (B1213489) receptors. drugbank.comnih.gov Its therapeutic effects in allergic conditions are attributed to its competition with free histamine and serotonin for binding at H1 and 5-HT receptors, respectively. drugbank.comguidetopharmacology.org

In vitro functional experiments have been conducted to determine its affinity for various receptor subtypes. A study investigating its affinity for muscarinic receptor subtypes in rabbit vas deferens (M1 and M2 receptors) and guinea-pig ileum (M3 receptors) found that cyproheptadine displayed high affinity for all three muscarinic subtypes, but it did not discriminate between them, showing pA2 values in the range of 7.99-8.02. nih.gov

Further research into its affinity for serotonin 5-HT2 receptor subtypes has provided more detailed binding data. The binding affinities (pKi) of cyproheptadine for the 5-HT2A, 5-HT2B, and 5-HT2C receptors have been quantified, demonstrating its high affinity for this receptor family. nih.gov

| Receptor Family | Receptor Subtype | Affinity Value (pKi or pA2) | Tissue/System |

|---|---|---|---|

| Muscarinic | M1, M2, M3 | pA2 = 7.99-8.02 nih.gov | Rabbit vas deferens, Guinea-pig ileum nih.gov |

| Serotonin (5-HT2) | 5-HT2A | pKi = 8.80 nih.gov | Rat cerebral cortex nih.gov |

| 5-HT2B | pA2 = 9.14 nih.gov | Rat stomach fundus nih.gov | |

| 5-HT2C | pKi = 8.71 nih.gov | Pig choroidal plexus nih.gov |

Mentioned Compounds

| Compound Name |

|---|

| Annexin V |

| Caspase-3 |

| CHK2 |

| Cyproheptadine hydrochloride sesquihydrate |

| HBP1 |

| Histamine |

| p16INK4A |

| p27 |

| p38 MAP Kinase |

| PARP |

| Potassium |

| Serotonin |

| Sirtuin 1 (SIRT1) |

In Vivo Animal Models

This compound sesquihydrate has demonstrated notable efficacy as both a histamine and serotonin antagonist in various laboratory animal models. Its ability to counteract the physiological effects of these amines has been a cornerstone of its preclinical evaluation.

In laboratory animals, cyproheptadine has been shown to effectively antagonize several of the pharmacodynamic effects of serotonin, including bronchoconstriction and vasodepression drugbank.com. Similarly, it has demonstrated comparable efficacy in counteracting histamine-mediated effects drugbank.com. In studies on cats with experimentally induced asthma, the administration of cyproheptadine, a known serotonin antagonist, was investigated for its potential to diminish eosinophilic airway inflammation by blocking the actions of serotonin avma.orgnih.gov. While the study did not find a significant decrease in airway eosinophilic inflammation, it acknowledged the role of serotonin in the acute-phase response of allergic asthma, which includes smooth muscle constriction and vasodilation avma.orgnih.gov.

The anti-edema and antispasmodic properties of cyproheptadine have been documented in several rodent models. In rats, cyproheptadine has been shown to inhibit microvascular leakage induced by various inflammatory stimuli d-nb.info. For instance, it effectively inhibited histamine and TM-N49 elicited microvascular leakage d-nb.info. Furthermore, in a study investigating inflammatory edema induced by phospholipases A2 from snake venom in rat dorsal skin, pretreatment with cyproheptadine markedly reduced the induced edema gilbertodenucci.com. The compound also demonstrated inhibitory effects on paw edema induced by bee venom in rats, highlighting its role in antagonizing inflammatory mediators like histamine and serotonin researchgate.net. In models of gastric lesions in rats induced by compound 48/80, a mast cell degranulator, cyproheptadine potently inhibited the formation of these lesions, which are believed to be primarily caused by the release of serotonin nih.gov.

| Animal Model | Edema Inducing Agent | Effect of Cyproheptadine | Reference |

|---|---|---|---|

| Rat | TM-N49 | Inhibited microvascular leakage | d-nb.info |

| Rat | Phospholipase A2 | Markedly reduced edema | gilbertodenucci.com |

| Rat | Bee Venom | Inhibited paw edema | researchgate.net |

| Rat | Compound 48/80 | Potently inhibited gastric lesions (related to edema) | nih.gov |

Preclinical studies have indicated a protective role for cyproheptadine in the context of burn shock in mice. Research has shown that cyproheptadine has a protective effect against lethal burns in this animal model nih.gov. While the precise mechanisms were not fully elucidated in the available literature, the compound's known antihistaminic and antiserotonergic properties are thought to contribute to this protective effect. Further research has explored the anti-endotoxic shock effects of cyproheptadine in rats, where it was found to improve survival rates by inhibiting the expression of tumor necrosis factor-alpha (TNF-α), enhancing superoxide dismutase (SOD) activity, and reducing lipid peroxidation researchgate.netnih.govmednexus.org. These mechanisms may also be relevant to its protective effects in burn-related shock.

Cyproheptadine has been investigated for its anti-tumor properties in murine models, with studies focusing on Lewis Lung Carcinoma (LLC1) tumor growth and the formation of malignant ascites. In a syngeneic murine model using LLC1 cells, treatment with cyproheptadine resulted in a decreased growth of subcutaneous tumors nih.govresearchgate.net. The study also noted that cyproheptadine treatment led to a rewiring of metabolomic pathways and a downregulation of certain amino acids in the tumor tissues nih.govresearchgate.net.

In a different murine model, cyproheptadine demonstrated the ability to completely inhibit the formation of malignant ascites in mice injected with MDAY-D2 leukemia cells.

| Tumor Model | Animal | Key Findings | Reference |

|---|---|---|---|

| Lewis Lung Carcinoma (LLC1) | Mouse | Decreased growth of subcutaneous tumors. | nih.govresearchgate.net |

| MDAY-D2 Leukemia | Mouse | Completely inhibited the formation of malignant ascites. |

The neurological effects of cyproheptadine in animal models present a complex picture, with some studies indicating proconvulsant properties while others suggest anticonvulsant activity in specific contexts.

Research in mice has shown that cyproheptadine pretreatment can reduce the seizure threshold and increase the severity of seizures induced by maximum electroshock (MES), pentylenetetrazol (PTZ), and picrotoxin nih.govresearchgate.netresearchgate.net. These studies also found that cyproheptadine decreased the efficacy of clinically used anti-epileptic drugs such as phenytoin (B1677684) and diazepam, and was associated with increased mortality in these seizure models nih.govresearchgate.netresearchgate.net. The proposed mechanism for these proconvulsant effects is the antagonism of 5-HT(1/2) and H(1) receptors, as decreased neurotransmission of serotonin and histamine in the brain is thought to reduce the seizure threshold nih.govresearchgate.netresearchgate.net.

Conversely, a study in rats exposed to the chemical warfare nerve agent soman (B1219632) demonstrated that cyproheptadine has anticonvulsant efficacy nih.gov. In this model, cyproheptadine was effective in controlling seizures, improving survival, and reducing seizure duration nih.gov. When administered shortly after soman exposure, it significantly reduced the incidence of seizures nih.gov. When given at the onset of seizures, it was able to terminate them in a high percentage of the animals nih.gov.

| Animal Model | Seizure Induction Method | Observed Effect of Cyproheptadine | Reference |

|---|---|---|---|

| Mouse | Maximum Electroshock (MES) | Increased duration of tonic hind limb extension (proconvulsant) | nih.govresearchgate.netresearchgate.net |

| Mouse | Pentylenetetrazol (PTZ) | Decreased latency to clonic convulsions (proconvulsant) | nih.govresearchgate.netresearchgate.net |

| Mouse | Picrotoxin | Decreased latency to clonic convulsions (proconvulsant) | nih.govresearchgate.netresearchgate.net |

| Rat | Soman (nerve agent) | Reduced seizure incidence and duration (anticonvulsant) | nih.gov |

Valvulopathy Prevention in Rat Models

Serotonergic drugs have been linked to the development of cardiac valvulopathy, characterized by myxoid thickening and regurgitation of heart valves. nih.govvub.be This adverse effect is thought to be mediated by the 5-hydroxytryptamine (5-HT)2B receptor. nih.govvub.be Cyproheptadine, known for its 5-HT2B receptor antagonist properties, has been investigated for its potential to prevent this drug-induced valvular heart disease in animal models. nih.govvub.beresearchgate.net

A significant study investigated the preventive effects of cyproheptadine in a rat model of pergolide-induced valvulopathy. nih.govvub.be Pergolide is a serotonergic drug known to cause valvular heart disease. nih.govvub.be In this study, male Wistar rats were treated for 20 weeks with pergolide alone, pergolide combined with cyproheptadine, cyproheptadine alone, or a control vehicle. nih.govvub.be

Echocardiographic and histopathological examinations were conducted to assess the development of valvulopathy. nih.govvub.be The results demonstrated that all rats treated with pergolide alone developed aortic regurgitation. nih.govvub.be In contrast, the incidence of aortic regurgitation was significantly lower in the group that received both pergolide and cyproheptadine, as well as in the control and cyproheptadine-only groups. nih.govvub.be

Histopathological analysis of the heart valves revealed that pergolide treatment led to a significant increase in the thickness and myxoid appearance of both aortic and mitral valves. nih.govvub.be Furthermore, there was an increased number of 5-HT2B receptor-positive cells in the valves of pergolide-treated rats. nih.govvub.be Co-administration of cyproheptadine with pergolide effectively prevented these histopathological changes, with valve thickness and the number of 5-HT2B receptor-positive cells remaining similar to the control group. nih.govvub.be

These findings suggest that cyproheptadine can prevent the development of pergolide-induced valvulopathy in rats by blocking the 5-HT2B receptors on the heart valves. nih.govvub.beresearchgate.net

Table 1: Effects of Cyproheptadine on Pergolide-Induced Valvulopathy in Rats

| Treatment Group | N | Aortic Regurgitation at 20 Weeks | Mitral Valve Thickness (µm) | Aortic Valve Thickness (µm) |

|---|---|---|---|---|

| Control | 12 | Less frequent | Normal | Normal |

| Cyproheptadine | 12 | Less frequent | Normal | Normal |

| Pergolide | 14 | All animals | Increased | Increased |

| Pergolide + Cyproheptadine | 12 | Less frequent | Normal | Normal |

Studies on Food Intake and Body Weight Gain in Rats

The effects of cyproheptadine on appetite and body weight have been a subject of interest in preclinical research, with several studies investigating its impact on food and water intake in rat models. nih.govnih.gov These studies have explored the compound's potential to stimulate appetite and promote weight gain. researchgate.net

Research has indicated that cyproheptadine's influence on weight gain may not solely be due to an increase in food intake. researchgate.net Some studies suggest that the observed body weight gain in rats treated with cyproheptadine could also be attributed to lower energy expenditure. researchgate.net The sedative effects of cyproheptadine, a known side effect, are thought to contribute to this reduction in energy expenditure. researchgate.net

The collective evidence from these preclinical studies in rats points towards cyproheptadine's ability to influence both food intake and body weight, although the precise interplay between appetite stimulation and energy expenditure is still under investigation.

Table 2: Summary of Preclinical Findings on Cyproheptadine's Effects in Rats

| Parameter | Observation in Rat Models | Potential Mechanism of Action |

|---|---|---|

| Food Intake | Increased | Appetite stimulation |

| Body Weight | Increased | Increased food intake and/or decreased energy expenditure |

| Water Intake | Investigated | Part of overall metabolic effect assessment |

Pharmacokinetics and Drug Metabolism Research

Absorption and Distribution Studies

Cyproheptadine (B85728) hydrochloride is effectively absorbed following oral administration. patsnap.com Studies in healthy adult subjects have shown that after oral ingestion, peak plasma concentrations of the drug are reached within 1 to 3 hours. wikipedia.org However, another study using a radiolabeled form of the drug observed that peak plasma concentrations of radioactivity, which likely represented cyproheptadine metabolites, occurred 6 to 9 hours after administration. medcentral.com The bioavailability of the drug is influenced by the route of administration. A comparative study between oral and sublingual administration in healthy males demonstrated significantly higher absorption with the oral route. nih.govnih.govdrugbank.com

Once absorbed, cyproheptadine is widely distributed throughout the body. It exhibits a high degree of binding to plasma proteins, with reports indicating a binding rate of 96% to 99%. wikipedia.org The drug is also known to cross the blood-brain barrier, which contributes to its effects on the central nervous system. patsnap.com Studies in rats have indicated that cyproheptadine and its metabolites have large volumes of distribution, suggesting extensive tissue uptake. colab.wsnih.gov

Table 1: Comparative Pharmacokinetic Parameters of Oral vs. Sublingual Cyproheptadine

| Parameter | Oral Administration (8 mg) | Sublingual Administration (8 mg) |

| Mean Cmax (Maximum Concentration) | 30.0 µg/L | 4.0 µg/L |

| Mean Tmax (Time to Maximum Concentration) | 4 hours | 9.6 hours |

| Mean AUC (Area Under the Curve) | 209 µg·hr/L | 25 µg·hr/L |

| Data sourced from a comparative study in five healthy males. nih.govnih.govdrugbank.com |

Metabolic Pathways and Metabolite Identification

Cyproheptadine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP450) enzyme system. patsnap.com The metabolic transformations are complex, involving several key pathways that lead to a variety of metabolites. psu.edu In humans, the primary metabolic processes include glucuronidation, aromatic hydroxylation, N-demethylation, and oxidation of the heterocyclic ring. psu.edu

The principal metabolite of cyproheptadine identified in human urine is a quaternary ammonium (B1175870) glucuronide conjugate. medcentral.comnih.govdrugbank.comfda.gov This unique and significant metabolic pathway involves the direct conjugation of glucuronic acid to the tertiary amine of the piperidine (B6355638) ring, forming a quaternary ammonium-linked glucuronide. nih.govnih.gov This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1.4 isoform. nih.gov Studies using rabbit hepatic microsomes have successfully synthesized this major human metabolite, confirming its structure. nih.gov During chronic administration, this conjugate accounts for a substantial portion of the excreted dose. medcentral.com

N-demethylation is another metabolic pathway for cyproheptadine, although it is considered a minor route in humans. psu.edu This process results in the formation of desmethylcyproheptadine (B50868) (N-desmethylcyproheptadine). psu.edunih.gov

Epoxidation at the 10,11-position of the dibenzocycloheptene ring has been identified as a metabolic route in animal and microbial studies. nih.gov Research using the fungus Cunninghamella elegans identified cyproheptadine 10,11-epoxide as a metabolite. nih.gov Pharmacokinetic studies in rats have investigated the interplay between these pathways, suggesting that demethylation often precedes epoxidation, leading to the formation of desmethylcyproheptadine-epoxide. colab.wsnih.gov However, evidence from human metabolism studies indicates that 10,11-epoxidation is not a significant metabolic pathway in humans. psu.edu

Table 2: Identified Metabolites of Cyproheptadine

| Metabolite | Metabolic Pathway | Species/Model |

| Cyproheptadine Quaternary Ammonium Glucuronide | Glucuronidation | Human, Rabbit fda.govnih.gov |

| Desmethylcyproheptadine (DMCPH) | N-Demethylation | Human, Rat, Fungus colab.wspsu.edunih.gov |

| Cyproheptadine 10,11-epoxide | Epoxidation | Rat, Fungus colab.wsnih.gov |

| Desmethylcyproheptadine-epoxide (DMCPHepo) | Demethylation & Epoxidation | Rat colab.wsnih.gov |

| Hydroxycyproheptadine | Aromatic Hydroxylation | Fungus nih.gov |

| Cyproheptadine N-oxide | N-Oxidation | Fungus nih.gov |

| The significance of some pathways, like epoxidation, differs between species. psu.edu |

Excretion Profiles (Renal and Fecal Clearance)

The elimination of cyproheptadine and its metabolites occurs through both renal and fecal pathways. Following a single oral dose of radiolabeled cyproheptadine, at least 40% of the administered radioactivity is excreted in the urine. drugbank.comfda.govmedicines.org.au Fecal excretion accounts for 2% to 20% of the dose. fda.govmedicines.org.au Of the radioactivity found in the feces, approximately 34% corresponds to the unchanged parent drug, representing less than 5.7% of the total administered dose. fda.govmedicines.org.au

In patients receiving chronic daily doses, no detectable amounts of unchanged cyproheptadine are found in the urine, underscoring the completeness of its metabolism before renal excretion. fda.gov The primary form of the drug eliminated via the kidneys is the quaternary ammonium glucuronide conjugate. medcentral.comfda.gov It is important to note that elimination can be diminished in individuals with renal insufficiency, necessitating careful consideration in this population. fda.govmedscape.com

Pharmacokinetic Modeling and Prediction

Pharmacokinetic modeling has been employed to better understand the disposition of cyproheptadine, particularly in animal studies. In rats, the plasma concentration-time profile of cyproheptadine after intravenous administration was found to be best described by a biexponential equation. colab.wsnih.gov This type of model suggests a two-compartment distribution, where the drug distributes from a central compartment (like blood) to a peripheral compartment (like tissues) before being eliminated.

These studies in rats also revealed that both the parent drug and its metabolites possess large volumes of distribution. colab.wsnih.gov Furthermore, the mean residence times for the epoxidized metabolites were observed to be significantly longer when calculated from urinary excretion data compared to plasma concentration data. nih.gov This finding suggests a gradual return of these metabolites from a tissue depot back into the systemic circulation, which could contribute to their prolonged presence in the body. nih.gov This extensive and persistent tissue distribution, particularly of the desmethylcyproheptadine-epoxide metabolite, has been suggested to be related to certain toxicities observed in rats. colab.wsnih.gov

Advanced Research Methodologies and Analytical Techniques

Chromatographic Methods for Purity and Degradation Product Analysis (HPLC with UV detection, C18 columns)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quality control of Cyproheptadine (B85728) hydrochloride, enabling the separation, identification, and quantification of the active ingredient, its impurities, and degradation products. Reverse-phase HPLC (RP-HPLC) methods are commonly utilized, with C18 and C8 columns being the stationary phases of choice.

A sensitive and selective stability-indicating RP-HPLC method was developed for the simultaneous determination of Cyproheptadine HCl (CPH), its impurity B (dibenzosuberone), and an oxidative degradation product (10,11-dihydroxy-dibenzosuberone). drugbank.comresearchgate.net This method utilized a C8 column with an isocratic mobile phase of 0.05 M KH2PO4 buffer and methanol (B129727) (35:65, v/v) at a pH of 4.5, with UV detection at 245 nm. drugbank.comresearchgate.netresearchgate.net Good resolution was achieved with retention times of 3.05, 7.54, and 6.17 minutes for CPH, the impurity, and the degradate, respectively. drugbank.comresearchgate.net

Another developed HPLC method for determining Cyproheptadine HCl in human plasma used a Hypersil BDS C18 column. acs.org The mobile phase consisted of acetonitrile, methanol, and 20 mM ammonium (B1175870) formate (B1220265) (40:10:50, v/v/v), with detection at 224 nm. acs.org For the analysis of Cyproheptadine HCl in combination with B vitamins in tablets, a method was established using a Eurospher ODS (a type of C18) column. researchgate.netjapsonline.com The mobile phase for the Cyproheptadine HCl component was a 70:30 (v/v) mixture of methanol and an ion-pairing solution, with detection at 285 nm, yielding a retention time of approximately 4.961 minutes. researchgate.netjapsonline.com

Fluorescence detection can also be coupled with HPLC to enhance sensitivity. A stability-indicating method used a Shimadzu VP-ODS column (150 mm x 4.6 mm, 5 µm) with a mobile phase of methanol and 0.02 M phosphate (B84403) buffer (65:35, v/v, pH 4.5). acs.org The fluorescence detector was set to an excitation wavelength of 280 nm and an emission wavelength of 410 nm. acs.org These methods are validated according to ICH guidelines for parameters such as accuracy, precision, linearity, and robustness, ensuring they are suitable for routine quality control and stability studies. drugbank.comresearchgate.netacs.org

| Column Type | Mobile Phase | Detection Wavelength | Analytes | Retention Time (CPH) | Reference |

|---|---|---|---|---|---|

| RP-C8 | 0.05 M KH2PO4 buffer:Methanol (35:65, v/v), pH 4.5 | 245 nm | CPH, Impurity B, Oxidative Degradate | 3.05 min | drugbank.comresearchgate.net |

| Hypersil BDS C18 (250x4.6 mm, 5µ) | Acetonitrile:Methanol:20 mM Ammonium Formate (40:10:50, v/v/v), pH 5.5 | 224 nm | CPH in human plasma | Not specified | acs.org |

| Eurospher ODS (150 x 4.5 mm) | Methanol:Ion-pairing solution (70:30, v/v) | 285 nm | CPH in tablets with Vitamins | 4.961 min | researchgate.netjapsonline.com |

| Shimadzu VP-ODS (150 mm x 4.6 mm, 5 µm) | Methanol:0.02 M Phosphate Buffer (65:35, v/v), pH 4.5 | Fluorescence (Ex: 280 nm, Em: 410 nm) | CPH and degradation products | Not specified | acs.org |

Spectrophotometric Methods (Colorimetric, UV Spectroscopy)

Spectrophotometric methods offer simple, rapid, and cost-effective alternatives to chromatography for the quantification of this compound.

UV Spectroscopy: Aqueous solutions of this compound are colorless and exhibit a characteristic UV absorption maximum. electronicsandbooks.com Several studies have established UV spectrophotometric methods for its estimation in bulk and tablet forms. The maximum absorbance (λmax) is consistently reported at or around 286 nm in various solvents, including distilled water and a methanol:water (1:4) co-solvent system. researchgate.netresearcher.life Linearity for these methods is typically observed in concentration ranges such as 2-10 µg/mL or 2-20 µg/mL, with high correlation coefficients (r² > 0.99). researchgate.netresearcher.life These methods are validated for accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines. researcher.lifeacs.orgdntb.gov.ua

Colorimetric Methods: Colorimetric methods involve a chemical reaction that produces a colored product, which is then measured. A sensitive method for cyproheptadine involves the use of a citric acid-acetic anhydride (B1165640) reagent. researchgate.net Another approach uses N-bromosuccinimide (NBS) as a brominating agent, followed by the reaction of unreacted NBS with dyes like erioglaucine or meta-cresol purple, with absorbance measured at 630 nm and 540 nm, respectively. nih.gov These methods provide an alternative for quantification, especially when chromatographic equipment is unavailable.

A widely applied spectrophotometric technique involves the formation of an ion-pair complex between the protonated tertiary amine of the cyproheptadine cation (CYPH+) and an anionic dye. This complex is then extracted into an immiscible organic solvent, and the absorbance of the colored extract is measured. This approach enhances selectivity and sensitivity.

Several triphenylmethane (B1682552) and other dyes have been successfully used for this purpose. The reaction typically occurs in an acidic medium to ensure the protonation of cyproheptadine. The resulting ion-pair complex is colored and can be extracted into chloroform (B151607). researchgate.net

For example, methods have been developed using Bromothymol Blue (BTB), Bromocresol Green (BCG), and Bromocresol Purple (BCP), which form complexes with absorbance maxima at 419 nm, 419 nm, and 405 nm, respectively. researchgate.netnii.ac.jp Similarly, Bromophenol Blue (BPB) forms an ion-pair that is extracted into chloroform and measured at 420 nm. nih.gov Alizarin Red S (ARS) has also been used to form a yellow ion-pair (CYPH+∙ARS-) in an acidic medium, which is extracted into chloroform and measured at 425 nm. electronicsandbooks.com The stoichiometry of these complexes is consistently found to be 1:1. researchgate.net These methods are simple, sensitive, and have been successfully applied to the analysis of cyproheptadine in pharmaceutical tablets. electronicsandbooks.comresearchgate.net

| Dye Reagent | Extraction Solvent | pH / Medium | Absorbance Maxima (λmax) | Linear Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| Alizarin Red S (ARS) | Chloroform | Acidic (HCl) | 425 nm | 15 - 45 | electronicsandbooks.com |

| Bromothymol Blue (BTB) | Chloroform | Acidic | 419 nm | 3.0 - 25 | researchgate.netnii.ac.jp |

| Bromocresol Green (BCG) | Chloroform | Acidic | 419 nm | 2.5 - 22.5 | researchgate.netnii.ac.jp |

| Bromocresol Purple (BCP) | Chloroform | Acidic | 405 nm | 1.5 - 25 | researchgate.netnii.ac.jp |

| Bromophenol Blue (BPB) | Chloroform | pH 3.0 | 420 nm | Not specified | nih.gov |

Molecular Docking Simulations for Receptor Interaction Optimization

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Cyproheptadine, docking simulations are instrumental in understanding its interaction with various receptors, particularly the serotonin (B10506) 5-HT2A and histamine (B1213489) H1 receptors, which are key to its therapeutic effects. electronicsandbooks.com

Studies have explored the binding mode of cyproheptadine within the 5-HT2A receptor model. electronicsandbooks.com A crucial interaction involves the ammonium ion of cyproheptadine and the aspartate residue at position 155 (Asp-155) of the third transmembrane domain (TM3) of the receptor. electronicsandbooks.com The rigid, butterfly-like conformation of cyproheptadine's tricyclic system is a key determinant of its high affinity for 5-HT2 receptors. nih.gov Computational analyses, such as those using AutoDock Vina, have been employed to study these interactions. researchgate.net

Modeling studies also indicate that due to its rigidity and size, cyproheptadine has a more restricted set of possible binding conformations compared to more flexible analogues. electronicsandbooks.com These computational approaches, including the use of scoring functions like GlideScore to penalize non-physical interactions, help in optimizing ligand design and understanding structure-activity relationships (SAR). nih.gov By comparing the docking poses and interaction energies of cyproheptadine and its analogues, researchers can rationalize differences in receptor affinity and design new compounds with improved or more selective binding profiles. nih.gov

Use of Radiotracer Techniques (e.g., ¹⁴C-labelled Cyproheptadine HCl)

Radiotracer studies are essential for elucidating the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME). The use of ¹⁴C-labelled this compound has provided definitive data on its metabolic fate in humans.

Following a single oral dose of ¹⁴C-labelled Cyproheptadine HCl, studies in normal subjects showed that at least 40% of the administered radioactivity is excreted in the urine. medchemexpress.com Between 2% and 20% of the radioactivity is excreted in the feces. medchemexpress.com Of the radioactivity found in the stool, only about 34% was identified as unchanged cyproheptadine, corresponding to less than 5.7% of the total dose. medchemexpress.com This indicates extensive metabolism of the drug. In patients receiving chronic daily doses, no detectable amounts of the unchanged drug were found in the urine. medchemexpress.com The principal metabolite identified in human urine is a quaternary ammonium glucuronide conjugate of cyproheptadine. medchemexpress.com These radiolabeling studies are fundamental for understanding the elimination pathways of the drug.

Biorelevant Dissolution and Permeation Studies

To better predict the in vivo performance of oral dosage forms, dissolution and permeation studies are conducted under conditions that simulate the physiological environment of the gastrointestinal (GI) tract.

Biorelevant Dissolution: Standard dissolution tests in simple buffers may not accurately reflect a drug's behavior in the complex GI environment. Biorelevant media, such as those containing bicarbonate buffers (to mimic intestinal fluid) and bile salts, are used to provide a more accurate prediction. researchgate.netnii.ac.jp Studies on this compound have investigated its dissolution behavior and the potential for liquid-liquid phase separation (LLPS) within the unstirred water layer at the surface of the dissolving drug particles. acs.org LLPS, where a drug-rich liquid phase separates from the aqueous solution, can occur when the drug concentration at the particle surface exceeds its amorphous solubility. researchgate.netacs.org Understanding such phenomena is critical for predicting oral absorption, especially for poorly soluble drug salts. For instance, research has been conducted using Bicarbonate buffer Fasted State Simulated Intestinal Fluid (BCB-FaSSIF) as a biorelevant dissolution medium. researchgate.net

Permeation Studies: In vitro permeation studies, often using cell monolayers like Caco-2, are employed to predict the intestinal absorption of a drug. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelial barrier. Data from DrugBank indicates that cyproheptadine is Caco-2 permeable. drugbank.com Such studies measure the apparent permeability coefficient (Papp) to classify a drug's potential for absorption. This information, combined with biorelevant solubility and dissolution data, is used in frameworks like the Biopharmaceutics Classification System (BCS) to forecast a drug's in vivo behavior.

Neuropharmacological and Behavioral Research

Cognitive Effects (Memory and Learning Processes)

Research into the cognitive effects of cyproheptadine (B85728), particularly concerning memory and learning, has yielded specific outcomes. While some sources mention reduced cognitive function as a potential neurological side effect, dedicated studies have explored its direct impact on memory with nuanced results. mdpi.comnih.gov

A comparative study in healthy human volunteers was conducted to investigate the effects of cyproheptadine on psychomotor performance and memory functions. In this double-blind, placebo-controlled trial, participants received cyproheptadine, DL carnitine (another appetite stimulant), or a placebo. The results indicated that at the doses studied, cyproheptadine did not produce any discernible effect on either short-term or long-term memory tests. mayoclinic.org However, the same study did note that cyproheptadine significantly impaired objective and subjective measures of psychomotor performance. mayoclinic.org

In animal research, a literature review examining compounds acting on serotonergic systems noted the effects of various agents on working memory. While 5-HT2 antagonists like ketanserin (B1673593) showed improvements in working memory tests in monkeys previously exposed to hypoxia, cyproheptadine, characterized as a nonselective serotonin (B10506) antagonist, did not produce such effects. mdpi.com

Table 1: Effects of Cyproheptadine on Memory

| Study Type | Subject | Test | Finding | Citation |

| Human Clinical Trial | Healthy Volunteers | Short-term & Long-term memory tests | No effect on memory functions at the doses studied. | mayoclinic.org |

| Animal Study Review | Squirrel Monkeys | Working memory tests | Did not cause improvements in working memory. | mdpi.com |

Behavioral Studies in Animal Models (Anticonvulsant, Anti-tremor, Hyperactivity, Grooming, Gnawing Activity)

The behavioral effects of cyproheptadine have been investigated in various animal models, revealing a complex and sometimes contradictory profile.

Anticonvulsant Activity: The role of cyproheptadine in seizure modulation is multifaceted. Some research indicates it possesses proconvulsant properties. A study in mice using maximal electroshock (MES), picrotoxin, and pentylenetetrazol (PTZ) induced convulsion models found that cyproheptadine pretreatment reduced the seizure threshold. nih.govnih.gov It increased the duration of tonic hind limb extension in the MES model and shortened the latency to clonic convulsions induced by PTZ and picrotoxin. nih.gov The study concluded that cyproheptadine increases the severity of seizures and can decrease the efficacy of clinical anti-epileptic drugs like phenytoin (B1677684) and diazepam in these models. nih.govnih.gov This proconvulsant effect is thought to be related to its antagonism of 5-HT(1/2) and H1 receptors, as reduced neurotransmission of serotonin and histamine (B1213489) can lower the seizure threshold. nih.govnih.gov

Conversely, other research demonstrates a clear anticonvulsant effect in a specific context. In a rat model of seizures induced by the chemical warfare nerve agent soman (B1219632), cyproheptadine treatment was shown to effectively control seizures, improve survival rates, and reduce the number of dying cells in the brain. nih.gov When administered shortly after soman exposure or at the onset of seizures, it significantly reduced seizure incidence and duration. nih.gov Furthermore, some pharmacological reviews note that cyproheptadine hydrochloride exhibits anticonvulsant activity as part of its central nervous system effects in laboratory animals, though this may occur at doses much higher than those used therapeutically. jrmds.in

Table 2: Anticonvulsant/Proconvulsant Effects of Cyproheptadine in Animal Models

| Animal Model | Seizure Induction Method | Key Finding | Conclusion | Citation |

| Mice | MES, PTZ, Picrotoxin | Reduced seizure threshold, increased seizure severity. | Proconvulsant effect; decreased efficacy of AEDs. | nih.govnih.gov |

| Rats | Soman (nerve agent) | Terminated seizures, improved survival, reduced neuron death. | Effective anticonvulsant against soman-induced seizures. | nih.gov |

Anti-tremor Activity: Studies in laboratory animals have shown that this compound possesses anti-tremor activity. jrmds.in This effect is considered one of its central nervous system properties. jrmds.in Animal models, such as those induced by harmaline, are standard for studying action tremors and involve the olivocerebellar circuit. nih.govnih.gov The reported anti-tremor effects of cyproheptadine suggest its potential interaction with these central pathways that regulate motor control. jrmds.in

Hyperactivity, Grooming, and Gnawing Activity: The conducted research did not yield specific animal model studies focused on the effects of cyproheptadine on hyperactivity, grooming, or gnawing behaviors. While general behavioral effects are noted at high doses in animals, and paradoxical excitation has been reported as a side effect in some cats and young children, dedicated investigations into these specific, complex behaviors in controlled animal models were not found in the search results. jrmds.inkoreascience.krresearchgate.net

Central Nervous System Depressant Activities

Cyproheptadine is well-characterized as a central nervous system (CNS) depressant. mayoclinic.org This activity is primarily associated with its first-generation antihistamine properties. researchgate.netnih.gov The most common manifestation of this CNS depression is sedation and sleepiness, which is often a transient effect. researchgate.net Other related effects can include dizziness, disturbed coordination, and confusion. researchgate.net

Its classification as a CNS depressant is also evident in its interactions with other substances. The risk and severity of CNS depression are increased when cyproheptadine is combined with other CNS depressants, such as alcohol, sedatives, tranquilizers, or narcotic medications. Overdosage of antihistamines like cyproheptadine may lead to more severe CNS depression, particularly in infants and young children. researchgate.net

Excitability of Pyramidal Neurons in Medial Prefrontal Cortex

Research has demonstrated that cyproheptadine directly modulates the activity of specific neurons in the brain. A key study found that cyproheptadine increases the excitability of pyramidal neurons in the medial prefrontal cortex (mPFC) of mice. mdpi.comnih.gov

In experiments using mouse brain slices, the application of cyproheptadine (10 µmol/L) led to several significant changes in the electrophysiological properties of these neurons: nih.gov

It increased the instantaneous firing frequency of action potentials (APs) in response to a depolarizing current. mdpi.comnih.gov

It reduced the amount of current density required to generate an AP. nih.gov

It depolarized the resting membrane potential, bringing the neuron closer to its firing threshold. nih.gov

It decreased the delay time to elicit an AP and reduced the spike threshold potential, making it easier to induce APs. mdpi.comnih.gov

This increase in neuronal excitability is believed to be mediated through the regulation of specific ion channels. The study showed that the effects were related to tetraethylammonium (B1195904) (TEA)-sensitive delayed rectifier outward K+ (IK) channels. mdpi.comnih.gov The effect of cyproheptadine was mimicked by a sigma-1 receptor agonist and blocked by a sigma-1 antagonist, indicating that cyproheptadine's action on these neurons occurs through a sigma-1 receptor-mediated pathway. mdpi.comnih.gov These findings suggest a potential mechanism that might underlie some of its clinical effects. mdpi.comnih.gov

Table 3: Effect of Cyproheptadine on Pyramidal Neuron Excitability in Mouse mPFC

| Parameter | Effect of Cyproheptadine | Implication | Citation |

| Action Potential Firing Frequency | Increased | Enhanced neuronal output | mdpi.comnih.gov |

| Current Density for AP Generation | Reduced | Easier to stimulate neuron | nih.gov |

| Resting Membrane Potential | Depolarized | Neuron is closer to firing | nih.gov |

| AP Spike Threshold | Reduced | Easier induction of action potentials | mdpi.comnih.gov |

| Mechanism | Modulation of TEA-sensitive IK channels via sigma-1 receptors | Specific pathway of action identified | mdpi.comnih.gov |

Anti Inflammatory and Immunomodulatory Research

Serotonin-Induced Inflammation Models

Cyproheptadine's potent anti-serotonergic activity is central to its anti-inflammatory effects in models of inflammation induced by serotonin (B10506) (also known as 5-hydroxytryptamine). nih.gov Studies in animal models have demonstrated its efficacy in reducing edema, a key sign of inflammation.

In one study, cyproheptadine (B85728) markedly inhibited hind paw edema in rats that was induced by inflammatory agents such as fresh egg white and formaldehyde. nih.gov The compound was also effective against edema produced by local injection of carrageenan in both normal and adrenalectomized rats, suggesting its mechanism is independent of adrenal gland function. nih.gov The research indicates that the anti-inflammatory action of cyproheptadine in these models is likely attributable to its anti-serotonin effects and its ability to inhibit the synthesis or release of prostaglandin E. nih.gov

Table 1: Effect of Cyproheptadine on Induced Edema in Rats

| Inflammatory Agent | Effect of Cyproheptadine | Proposed Mechanism |

|---|---|---|

| Fresh Egg White | Marked inhibition of hind paw edema | Anti-5-hydroxytryptamine effect |

| Formaldehyde | Marked inhibition of hind paw edema | Anti-5-hydroxytryptamine effect |

| Carrageenan | Inhibition of hind paw edema | Inhibition of prostaglandin E synthesis/release |